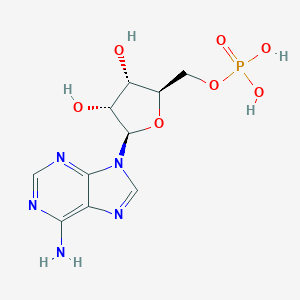

adenosine 5'-monophosphate

概要

説明

アデノシン一リン酸(AMP)は、ヌクレオシドであるアデノシンとリン酸からなるエステルです。 アデノシン一リン酸は、多くの細胞の代謝過程において重要な役割を果たし、アデノシン三リン酸(ATP)やアデノシン二リン酸(ADP)に相互変換されるだけでなく、ミオホスホリラーゼ-bなどの酵素をアロステリックに活性化します 。 また、リボ核酸の合成における構成成分でもあります .

準備方法

アデノシン一リン酸は、いくつかの方法によって製造することができます。

アデノシン二リン酸から: 細胞内のアデノシン三リン酸(ATP)の貯蔵量が低い場合、ミオキナーゼ(アデニレートキナーゼ)反応により、アデノシン二リン酸(ADP)からアデノシン一リン酸(AMP)を生成することができます: [ 2 \text{ADP} \rightarrow \text{ATP} + \text{AMP} ]

アデノシン二リン酸の加水分解: アデノシン一リン酸は、アデノシン二リン酸(ADP)の高エネルギーリン酸結合1つを加水分解することによっても生成されます: [ \text{ADP} + \text{H}2\text{O} \rightarrow \text{AMP} + \text{P}_i ]

アデノシン三リン酸の加水分解: アデノシン三リン酸(ATP)を加水分解してアデノシン一リン酸(AMP)とピロリン酸にすると、アデノシン一リン酸(AMP)を生成することができます: [ \text{ATP} + \text{H}_2\text{O} \rightarrow \text{AMP} + \text{PP}_i ]

化学反応の分析

Production of AMP

- From ADP: AMP can be produced from adenosine diphosphate (ADP) through two different reactions :

- From ATP: AMP can also be formed by the hydrolysis of ATP into AMP and pyrophosphate :

- From RNA Breakdown: When ribonucleic acid (RNA) is broken down, it produces nucleoside monophosphates, including AMP .

Degradation and Regeneration of AMP

- Regeneration to ATP: AMP can be regenerated to ATP in a two-step process :

- Conversion to Inosine Monophosphate: AMP can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which releases an ammonia group .

- Conversion to Uric Acid: In a catabolic pathway, specifically the purine nucleotide cycle, AMP can be converted to uric acid, which is then excreted from the body in mammals .

Phosphorylation of AMP

- Selective Phosphonylation: Experiments have demonstrated the selective phospho-transfer from pyrophosphite to the phosphate group of 5′-AMP. This process is accelerated by divalent metal ions and organic co-factors such as acetate .

Role in Prebiotic Chemistry

AMP's ability to undergo selective phosphonylation suggests its potential role in prebiotic chemistry . Pyrophosphite can act as a P-transfer reagent, with divalent metal ions influencing this process .

Miscellaneous Reactions

- AMP as an Activator: Adenosine 5'-monophosphate disodium salt can activate protein kinases known as AMP-activated protein kinase (AMPK) .

- Substrate for Enzymes: AMP can be used as a substrate by various enzymes, including AMP-thymidine kinase, AMP deaminase, and 5'-nucleotidase .

- Influence on Meat Tenderness: AMP can improve meat tenderness, possibly by increasing muscle pH .

- Reaction with ATP, L-citrulline, and L-aspartate: AMP can be produced from the reaction of ATP, L-citrulline, and L-aspartate, yielding also diphosphate and N(omega)-(L-arginino)succinate .

科学的研究の応用

Cellular Metabolism and Energy Regulation

AMP-activated Protein Kinase (AMPK)

AMPK is a key regulator of cellular energy homeostasis. AMP binds to AMPK, leading to its activation, which in turn stimulates catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP. This mechanism is critical in conditions of energy deficit, such as during exercise or caloric restriction.

Table 1: Role of AMP in Energy Metabolism

| Function | Description |

|---|---|

| AMPK Activation | Stimulates glucose uptake and fatty acid oxidation |

| Inhibition of Lipogenesis | Reduces fat storage by inhibiting lipogenic enzymes |

| Promotion of Mitochondrial Biogenesis | Enhances mitochondrial function and biogenesis through PGC-1α activation |

Therapeutic Applications

Ischemia and Hypoxia Treatment

Recent studies have shown that AMP can induce hypothermia and protect against ischemia-induced damage in neurons. For instance, AMP administration in animal models has been found to lower body temperature and reduce neuronal injury following cardiac arrest or severe trauma . This property makes AMP a potential therapeutic agent for neuroprotection.

Nanoparticle Delivery Systems

To enhance cellular uptake of AMP, researchers have developed nanoparticle systems. For example, acetalated dextran spermine-modified nanoparticles loaded with AMP have been created to facilitate targeted delivery into cells, significantly improving the activation of metabolic pathways involved in glutamate production .

Immune Function Enhancement

AMP has been shown to play a significant role in modulating immune responses. It enhances T-cell maturation and function, improves natural killer cell activity, and helps restore immune function during malnutrition . Studies indicate that dietary supplementation with nucleotides like AMP can normalize immune responses impaired by nutrient deficiencies.

Table 2: Immune Functions Modulated by AMP

| Immune Function | Effect |

|---|---|

| T-cell Maturation | Enhances maturation and proliferation |

| Natural Killer Cell Activity | Increases cytotoxic activity against pathogens |

| Resistance to Infections | Improves resistance to Staphylococcus aureus and Candida albicans |

Diagnostic Applications

Bronchial Challenge Testing

AMP is used as a bronchial challenge agent to assess airway hyperresponsiveness in asthma patients. Research has demonstrated that inhalation of AMP can provoke bronchoconstriction, providing insights into the inflammatory status of the airways . This application is particularly useful for diagnosing asthma in children using non-invasive techniques.

Table 3: Diagnostic Uses of AMP

| Application | Description |

|---|---|

| Asthma Diagnosis | Used as an indirect challenge agent |

| Assessment of Airway Hyperresponsiveness | Evaluates bronchial reactivity |

Case Studies and Research Findings

Several studies have highlighted the importance of AMP in various clinical scenarios:

- Nephrogenic Diabetes Insipidus: A study involving children with nephrogenic diabetes insipidus showed that intravenous administration of dibutyryl c-AMP led to increased urine volume without affecting creatinine excretion, indicating its complex role in renal function .

- Hypoxia Protection: Research indicates that AMP administration can significantly reduce neuronal death during hypoxic conditions by modulating mitochondrial function .

作用機序

アデノシン一リン酸は、いくつかのメカニズムを介してその効果を発揮します。

エネルギー伝達: アデノシン一リン酸は、アデノシン三リン酸(ATP)とアデノシン二リン酸(ADP)の相互変換に関与し、細胞のエネルギー伝達に不可欠です.

酵素活性化: アデノシン一リン酸は、ミオホスホリラーゼ-bなどの酵素をアロステリックに活性化し、これはグリコーゲン代謝において役割を果たしています.

類似の化合物との比較

アデノシン一リン酸は、アデノシン二リン酸(ADP)やアデノシン三リン酸(ATP)などの他のヌクレオチドと比較することができます。

アデノシン二リン酸(ADP): アデノシン二リン酸(ADP)は、リン酸基を2つ持ち、エネルギー伝達と細胞代謝に関与しています.

アデノシン三リン酸(ATP): アデノシン三リン酸(ATP)は、リン酸基を3つ持ち、細胞の主要なエネルギーキャリアです.

イノシン一リン酸(IMP): イノシン一リン酸(IMP)は、プリンヌクレオチド合成の中間体であり、脱アミノ化によってアデノシン一リン酸(AMP)から生成することができます.

類似化合物との比較

Adenosine monophosphate can be compared with other nucleotides such as adenosine diphosphate and adenosine triphosphate:

Adenosine Diphosphate (ADP): Adenosine diphosphate has two phosphate groups and is involved in energy transfer and cellular metabolism.

Adenosine Triphosphate (ATP): Adenosine triphosphate has three phosphate groups and is the primary energy carrier in cells.

Inosine Monophosphate (IMP): Inosine monophosphate is an intermediate in the synthesis of purine nucleotides and can be formed from adenosine monophosphate by deamination.

Adenosine monophosphate is unique in its role as a signaling molecule and its involvement in both energy transfer and enzyme activation .

生物活性

Adenosine 5'-monophosphate (AMP) is a crucial nucleotide that plays a significant role in various biological processes, including energy metabolism, signal transduction, and immune response regulation. This article explores the biological activity of AMP, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

Overview of this compound

AMP is formed from adenosine triphosphate (ATP) through the action of adenylate cyclase or by the hydrolysis of ATP. It serves as a signaling molecule and is involved in the regulation of cellular energy homeostasis through its action on AMP-activated protein kinase (AMPK) and other pathways.

1. AMPK Activation

AMPK is a key energy sensor in eukaryotic cells that regulates metabolic processes based on cellular energy status. The activation of AMPK occurs when AMP levels rise in response to low ATP levels, indicating energy depletion. AMP binds to the γ subunit of AMPK, promoting its activation through conformational changes that enhance its phosphorylation by upstream kinases such as LKB1 and CaMKKβ .

2. Bronchoconstriction Induction

Research has shown that inhaled AMP can induce bronchoconstriction in asthmatic individuals. A study involving 52 subjects demonstrated that asthmatics exhibited hyperresponsiveness to AMP, leading to significant airway narrowing compared to healthy controls . This effect is likely mediated by histamine release from airway mast cells.

3. Anti-inflammatory Effects

AMP has been shown to modulate inflammatory responses. In a study on mice treated with D-galactosamine and lipopolysaccharide (GalN/LPS), pre-treatment with AMP significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent . The mechanism involves the attenuation of NF-κB signaling pathways, which are critical in the inflammatory response.

Physiological Effects

1. Metabolic Regulation

AMP plays a pivotal role in regulating glucose metabolism and lipid homeostasis. AMPK activation leads to increased glucose uptake in skeletal muscle and enhanced fatty acid oxidation, contributing to overall metabolic health. Dysregulation of this pathway is implicated in metabolic disorders such as obesity and type 2 diabetes .

2. Neuroprotective Properties

Recent studies indicate that AMP can induce a hypometabolic state, providing neuroprotection during ischemic events. In animal models, AMP administration resulted in reduced neuronal damage following hypoxia by lowering metabolic rates and protecting against oxidative stress . This suggests potential therapeutic applications for conditions like stroke or cardiac arrest.

Table 1: Summary of Biological Activities of AMP

Case Studies

Case Study 1: Asthma and Bronchoconstriction

A clinical study assessed the effects of inhaled AMP on lung function in asthmatic patients. Results indicated that all asthmatics tested were hyperresponsive to AMP, demonstrating its role as a potent bronchoconstrictor in sensitive populations .

Case Study 2: Liver Injury Protection

In an experimental model of liver injury induced by GalN/LPS, pre-treatment with AMP significantly improved survival rates and reduced liver inflammation by modulating cytokine expression . This suggests that AMP may serve as a protective agent against liver damage.

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is adenosine monophosphate (adenosine monophosphate) and what is its role in cellular energy metabolism?

A1: Adenosine monophosphate is a crucial nucleotide involved in various cellular processes, most notably as a building block for RNA and as a key player in energy metabolism. It exists in equilibrium with adenosine triphosphate (adenosine triphosphate) and adenosine diphosphate (adenosine diphosphate). When a cell requires energy, adenosine triphosphate is hydrolyzed, releasing energy and forming adenosine diphosphate and subsequently, adenosine monophosphate. Conversely, adenosine monophosphate can be re-phosphorylated to adenosine diphosphate and adenosine triphosphate, storing energy for future cellular needs.

Q2: How does adenosine monophosphate regulate energy homeostasis?

A2: Adenosine monophosphate acts as a sensitive indicator of cellular energy status. As adenosine triphosphate levels decrease and adenosine monophosphate levels rise, the adenosine monophosphate/adenosine triphosphate ratio increases, signaling a state of energy depletion within the cell. This ratio is sensed by a crucial enzyme called adenosine monophosphate-activated protein kinase (AMPK) [].

Q3: What is AMPK, and how does it interact with adenosine monophosphate?

A3: AMPK is a serine/threonine kinase that acts as a central regulator of energy balance at both the cellular and organismal levels. It is activated by phosphorylation in response to rising adenosine monophosphate levels []. This activation triggers a cascade of downstream effects aimed at restoring energy homeostasis.

Q4: What are the downstream effects of AMPK activation by adenosine monophosphate?

A4: Activated AMPK promotes catabolic pathways that generate adenosine triphosphate, such as glucose uptake and fatty acid oxidation, while simultaneously suppressing energy-consuming anabolic processes like protein and lipid synthesis [, , ]. This orchestrated response helps replenish cellular energy stores and maintain cellular viability.

Q5: How does adenosine monophosphate influence glucose metabolism in skeletal muscle?

A5: In skeletal muscle, elevated adenosine monophosphate levels and subsequent AMPK activation lead to increased glucose transporter type 4 (GLUT4) translocation to the plasma membrane []. This facilitates enhanced glucose uptake from the bloodstream into muscle cells, providing a vital energy source for muscle contraction and other metabolic needs.

Q6: What is the role of adenosine monophosphate in the liver's response to starvation?

A6: During starvation, the liver undergoes significant metabolic adaptations to maintain blood glucose levels. One such adaptation is the induction of gluconeogenesis, a process that generates glucose from non-carbohydrate sources. Studies have shown that gluconeogenic signals, triggered by starvation, increase the expression of Hepcidin, a key regulator of iron homeostasis, in the liver of mice []. This effect was linked to the activation of PPARGC1A and CREB3L3, transcriptional regulators involved in energy metabolism, suggesting a connection between glucose metabolism and iron homeostasis during starvation.

Q7: Does adenosine monophosphate play a role in the brain's regulation of energy balance?

A7: Research suggests that adenosine monophosphate might influence appetite regulation and energy homeostasis in the brain, particularly within the hypothalamus. For instance, a study comparing Tibetan and Small-tailed Han sheep found that Tibetan sheep, adapted to environments with fluctuating food availability, exhibited increased hypothalamic AMPK-α2 protein expression compared to Small-tailed Han sheep []. This difference in AMPK regulation was linked to Tibetan sheep's enhanced ability to regulate energy balance and maintain growth even during periods of low energy intake.

Q8: Does adenosine monophosphate have any influence on viral infections?

A8: Research indicates that agents that elevate intracellular cyclic adenosine monophosphate (cAMP), a derivative of adenosine monophosphate, can induce resistance to human immunodeficiency virus-1 (HIV-1) infection in monocyte-derived macrophages. This resistance is attributed to the downregulation of CCR5 expression, a chemokine receptor that HIV-1 utilizes for entry into host cells [].

Q9: How is adenosine monophosphate involved in the body's response to hypoxic-ischemic brain injury?

A9: Following hypoxic-ischemic brain injury, there is a significant increase in the expression of phosphorylated AMPK (P-AMPK) in neurons, as demonstrated in both in vivo and in vitro studies []. This suggests a potential role of the adenosine monophosphate-AMPK pathway in the brain's response to this type of injury.

Q10: Can adenosine monophosphate be used for developing biosensors?

A10: Recent advancements in nanotechnology have shown that ultrabright adenosine monophosphate-capped gold nanoclusters (AuNCs@AMP) can be used as a highly sensitive fluorescent probe for detecting lactate dehydrogenase (LDH) []. This enzyme is a crucial biomarker for various injuries and diseases.

Q11: Is there a connection between adenosine monophosphate and nucleotide-induced insulin secretion?

A11: Research indicates that nucleotides play a role in insulin secretion. Among various nucleotides, adenosine triphosphate and guanosine triphosphate are particularly effective in stimulating insulin secretion, whereas adenosine monophosphate itself shows minimal stimulatory effect [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。